Tetrabutylammonium octachlorodirhenate(III)

Catalog No.
S1506237
CAS No.
14023-10-0
M.F
C32H72Cl8N2Re2
M. Wt
1141 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium octachlorodirhenate(III)

CAS Number

14023-10-0

Product Name

Tetrabutylammonium octachlorodirhenate(III)

IUPAC Name

tetrabutylazanium;tetrachlororhenium(1-)

Molecular Formula

C32H72Cl8N2Re2

Molecular Weight

1141 g/mol

InChI

InChI=1S/2C16H36N.8ClH.2Re/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;;;;/h2*5-16H2,1-4H3;8*1H;;/q2*+1;;;;;;;;;2*+3/p-8

InChI Key

DSDHKKNVLJDBNO-UHFFFAOYSA-F

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.Cl[Re-](Cl)(Cl)Cl.Cl[Re-](Cl)(Cl)Cl

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.Cl[Re-](Cl)(Cl)Cl.Cl[Re-](Cl)(Cl)Cl

Isomeric SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[Cl-].[Cl-].Cl[Re](Cl)Cl.Cl[Re](Cl)Cl

Catalysis

Tetrabutylammonium octachlorodirhenate(III) has been explored as a catalyst for various organic transformations, including:

  • Olefin metathesis: Studies have shown its potential as a catalyst for the metathesis reaction of olefins (unsaturated hydrocarbons), which involves the rearrangement of carbon-carbon double bonds. This reaction holds significance in the synthesis of various complex organic molecules. Source: )
  • Oxidative coupling: Research suggests its applicability in the oxidative coupling of phenols, a reaction that links two phenol molecules using an oxidant. This reaction is crucial for the production of various polymers and pharmaceuticals. Source: )

Material science

The unique properties of Tetrabutylammonium octachlorodirhenate(III) have sparked interest in its potential applications in material science, such as:

  • Precursor for Rhenium-based materials: This compound can serve as a precursor for the synthesis of various Rhenium-based materials, which exhibit interesting electrical, magnetic, and optical properties. These materials have potential applications in electronics, catalysis, and energy storage. Source: )
  • Ionic liquids: Tetrabutylammonium octachlorodirhenate(III) can be incorporated into ionic liquids, which are salts with unique properties like high ionic conductivity and thermal stability. These ionic liquids hold promise for various applications, including electrolytes in batteries and catalysts for chemical reactions. Source: )

Tetrabutylammonium octachlorodirhenate(III) is a complex chemical compound characterized by its unique molecular structure and properties. Its molecular formula is C32H72Cl8N2Re2C_{32}H_{72}Cl_{8}N_{2}Re_{2}, with a molecular weight of approximately 1140.97 g/mol . The compound appears as a blue-green powder and is notable for its high degree of chlorination and the presence of rhenium, a transition metal known for its applications in catalysis and materials science .

Typical of coordination compounds. It can undergo ligand exchange reactions, where the tetrabutylammonium cation can be replaced by other cations or neutral ligands. Additionally, the rhenium centers can participate in redox reactions, potentially altering their oxidation states under specific conditions. The compound's reactivity is influenced by its chlorinated structure, which may facilitate nucleophilic attacks or coordination with other metal ions .

Tetrabutylammonium octachlorodirhenate(III) can be synthesized through several methods:

  • Direct Reaction: The compound may be synthesized by reacting tetrabutylammonium chloride with a rhenium source in the presence of chlorine gas.
  • Solvothermal Synthesis: This method involves dissolving the reactants in a suitable solvent under high temperature and pressure conditions, promoting the formation of the desired complex.
  • Precipitation Method: Mixing solutions containing rhenium and chloride sources can lead to precipitation of tetrabutylammonium octachlorodirhenate(III), which can then be purified by recrystallization .

Tetrabutylammonium octachlorodirhenate(III) has potential applications in various fields:

  • Catalysis: Its unique electronic properties make it a candidate for use as a catalyst in organic reactions.
  • Material Science: The compound's stability and structural characteristics may allow for its use in developing advanced electronic devices.
  • Research: It serves as a biochemical reagent in proteomics research, particularly in studies involving metal complexes .

Interaction studies involving tetrabutylammonium octachlorodirhenate(III) focus on its behavior in various environments. These studies often examine how the compound interacts with biological molecules or other metal complexes. Understanding these interactions is crucial for determining its potential applications in biochemistry and materials science.

Several compounds share structural or functional similarities with tetrabutylammonium octachlorodirhenate(III). Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Tetrabutylammonium hexachlororhenate(III)C16H36Cl6NReC_{16}H_{36}Cl_{6}NReFewer chlorine atoms; less complex structure
Tetrabutylammonium dichlororhenate(IV)C16H36Cl2NReC_{16}H_{36}Cl_{2}NReDifferent oxidation state; fewer chlorines
Tetrabutylammonium perrhenateC16H36NReO4C_{16}H_{36}NReO_4Contains oxygen; different reactivity profile

Tetrabutylammonium octachlorodirhenate(III) is unique due to its high chlorination level and dual rhenium centers, which contribute to its distinctive chemical properties and potential applications in advanced materials and catalysis .

Early Synthetic Routes in Dirhenium Chemistry

The history of tetrabutylammonium octachlorodirhenate(III) is intrinsically linked to the discovery and characterization of the [Re2Cl8]2- anion. Soviet chemists first reported the potassium salt K2[Re2Cl8] in 1954, but its remarkable structural properties remained unrecognized until a decade later. The pivotal breakthrough came in 1964-1965 when Cotton and Harris determined the crystal structure of K2[Re2Cl8]·2H2O and discovered an unusually short Re-Re distance of 2.24 Å. This finding represented the first example of a quadruple bond between metal atoms, opening an entirely new field of research in inorganic chemistry.

Early synthetic approaches to octachlorodirhenate compounds faced significant challenges, including low yields and complicated procedures. The initial methods developed for producing [Re2Cl8]2- salts included:

  • High-pressure (autoclave) hydrogen reduction of KReO4-hydrochloric acid mixtures, which required specialized equipment and yielded inconsistent results
  • Hypophosphorous acid (H3PO2) reduction of [ReO4]- in aqueous hydrochloric acid, which offered somewhat improved yields but still only around 40% efficiency
  • Disruption of Re3Cl9 by molten diethylammonium chloride, which necessitated the preliminary synthesis of Re3Cl9 (itself derived from quadruply bonded dirhenium compounds)

These early methods were characterized by variable and typically low yields (40% at best), procedural complexity, and significant technical challenges such as autoclave requirements.

Evolution of Tetrabutylammonium Counterion Integration Strategies

The integration of the tetrabutylammonium counterion ([NBu4]+) represented a significant advancement in dirhenium chemistry. Prior to this development, most work focused on alkali metal salts like K2[Re2Cl8], which posed limitations for solution-phase chemistry due to their limited solubility in organic solvents.

The tetrabutylammonium cation, [N(C4H9)4]+, was strategically employed to prepare lipophilic salts of inorganic anions. Compared to smaller tetraalkylammonium derivatives like tetraethylammonium, tetrabutylammonium salts offer enhanced lipophilicity, though they tend to crystallize less readily. This property made tetrabutylammonium octachlorodirhenate(III) particularly valuable as it demonstrated good solubility in polar organic solvents, facilitating numerous studies of the chemical and physical properties of the [Re2Cl8]2- anion that would have been challenging with alkali metal salts.

The initial preparation of the tetrabutylammonium salt involved metathesis reactions using the potassium salt and tetrabutylammonium halides. However, these methods suffered from the same yield limitations as the original synthesis of the potassium salt. Researchers subsequently developed more direct routes to synthesize [(n-C4H9)4N]2[Re2Cl8] that bypassed the need to first isolate the potassium salt.

Modern High-Yield Protocols Using Hypophosphorous Acid Reduction

A significant breakthrough in the synthesis of tetrabutylammonium octachlorodirhenate(III) came with the refinement of hypophosphorous acid reduction methods. This approach directly converts tetrabutylammonium perrhenate to the desired product:

The synthesis of tetrabutylammonium salt, [Bu4N]2[Re2Cl8], was first achieved by the hypophosphorous acid (H3PO2) reduction of [ReO4]- in aqueous hydrochloric acid. This procedure provided access to a salt of [Re2Cl8]2- with good solubility properties in polar organic solvents, which facilitated numerous studies of the chemical and physical properties of the anion.

The process typically involves:

  • Dissolving tetrabutylammonium perrhenate in concentrated hydrochloric acid
  • Adding hypophosphorous acid as the reducing agent
  • Heating the mixture under controlled conditions
  • Isolating the dark blue product by filtration and purification

This method represented an improvement over earlier techniques, but researchers continued to seek even more efficient synthetic routes due to the high cost of rhenium and the strategic importance of the compound as a starting material for dirhenium chemistry.

Solvothermal Approaches for Crystalline Phase Control

A breakthrough in synthetic methodology came with the development of solvothermal approaches using benzoyl chloride as both solvent and reductant. In 2002, researchers documented a solvothermal reaction of (NBu4)2[Re2Cl8] with trifluoroacetic acid and acetic anhydride, which led to the new rhenium trifluoroacetate dimer NBu4[Re2(OOCCF3)Cl6] and the rhenium carbonyl dimer Re2(μ2-Cl)2(CO)8 as a byproduct.

More significantly, a remarkably simple and high-yield conversion of [ReO4]- to [Re2Cl8]2- was discovered, which now constitutes the preferred method for preparing [(n-C4H9)4N]2Re2Cl8. Although potassium perrhenate (KReO4) is insoluble in benzoyl chloride (PhCOCl), prolonged reaction under reflux conditions produces a solution which, upon addition of ethanol and tetra-n-butylammonium bromide, yields [(n-C4H9)4N]2Re2Cl8 in approximately 50% yield.

A particularly efficient synthesis involves treating tetrabutylammonium perrhenate directly with benzoyl chloride followed by HCl:

2 [(n-C4H9)4N]ReO4 + 8 C6H5COCl → [(n-C4H9)4N]2[Re2Cl8] + organic byproducts

This method yields tetrabutylammonium octachlorodirhenate(III) in yields of up to 95%, making it significantly more efficient than earlier approaches. The reaction proceeds through intermediates including emerald green crystals identified as Re2(O2CPh)4Cl2, a dinuclear quadruply bonded complex.

X-ray crystallographic analyses have unequivocally confirmed the σ²π⁴δ² electronic configuration of the dirhenium core in Tetrabutylammonium octachlorodirhenate(III). The Re–Re bond length measures 2.24 Å, consistent with the presence of a quadruple bond [6]. The chloride ligands adopt a fully eclipsed conformation (Re–Cl bond angles: 104°; Cl–Re–Cl angles: 87°), which optimizes δ-orbital overlap between the two rhenium centers despite steric repulsions between adjacent chloride ions [6] [8]. This geometry contrasts with staggered conformations observed in single-bonded dimetallic systems, underscoring the dominance of electronic over steric factors in stabilizing the quadruple bond [2] [6].

The molecular orbital configuration arises from the overlap of 5d orbitals: the σ bond (d–d), two π bonds (dxz–dxz, dyz–dyz), and one δ bond (dxy–dxy) [4] [6]. Polarized crystal spectra further corroborate this bonding model, revealing ligand-field transitions attributable to δ→δ* excitations [8].

Table 1: Key Crystallographic Parameters of the Dirhenium Core

ParameterValueSource
Re–Re bond length2.24 Å [6]
Re–Cl bond angle104° [6]
Cl–Re–Cl angle87° [6]
δ-orbital overlap energy~2.3 eV [2]

Halide Effects on Re–Re Bond Length: Cl vs. Br vs. I Systems

Substitution of chloride ligands with bromide or iodide alters the electronic and steric environment of the dirhenium core. While the parent octachlorodirhenate(III) anion ([Re2Cl8]2−) exhibits a Re–Re bond length of 2.24 Å [6], analogous bromo- and iodo-complexes remain less characterized in the provided literature. However, synthetic routes demonstrate that treatment of [Re2Cl8]2− with concentrated HBr yields [Re2Br8]2−, preserving the quadruple bond [6]. Theoretical considerations suggest that larger halides (e.g., Br, I) may lengthen the Re–Re bond due to increased ligand field repulsion and reduced δ-orbital overlap efficiency [4]. Experimental validation of these hypotheses is absent in the current dataset, highlighting a critical gap for future studies.

Conformational Dynamics in Octachlorodirhenate Anions

The eclipsed conformation of chloride ligands in [Re2Cl8]2− is metastable, with an estimated intramolecular Coulomb repulsion of ~2.3 eV [2]. This repulsion is counterbalanced by the δ-bonding energy, which stabilizes the eclipsed geometry despite unfavorable Cl···Cl interactions [6] [8]. Gas-phase photoelectron spectroscopy (PES) reveals that the anion is metastable against Cl loss, indicating that the Re–Cl bond strength (~2.3 eV) is marginally lower than the Coulombic barrier [2].

Crystallographic disorder observed in Tetrabutylammonium octachlorodirhenate(III) further illustrates the dynamic interplay between electronic stabilization and steric strain. Polarized crystal spectra identify minor populations of staggered conformers, suggesting low-energy pathways for ligand rotation [8]. These dynamics are suppressed in the solid state due to crystal packing forces, which lock the anion into its eclipsed configuration [6] [8].

Counterion Influence on Crystal Packing Motifs

The tetrabutylammonium cation profoundly influences the crystallographic behavior of [Re2Cl8]2−. Compared to smaller counterions like K+, the bulky tetrabutylammonium group induces larger unit cell parameters and distinct packing motifs. For example, the potassium salt (K2[Re2Cl8]) crystallizes in a compact lattice with short anion-anion contacts, whereas the tetrabutylammonium analogue forms expanded lattices with cation-anion segregation [6] [7].

Table 2: Crystallographic Comparison of Dirhenium Salts

ParameterK2[Re2Cl8][(C4H9)4N]2[Re2Cl8]Source
Unit cell volumeNot reported11817 ų [7]
Space groupNot reportedPbca [7]
Anion-anion distanceShortExtended [6] [7]

The tetrabutylammonium cation’s flexible alkyl chains also promote crystallographic disorder, as observed in X-ray studies where both cations and anions occupy multiple lattice sites [5] [8]. This disorder arises from the cation’s ability to adopt varied conformations, which disrupts long-range periodicity without destabilizing the dirhenium core [7] [8].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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